N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Catalog No.
S11395161
CAS No.
M.F
C19H22N4O2
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetra...

Product Name

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H22N4O2/c1-25-12-11-23-10-9-13-15(7-4-8-17(13)23)20-19(24)18-14-5-2-3-6-16(14)21-22-18/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,20,24)(H,21,22)

InChI Key

ZXZZECZVYPMFEZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCCC4

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound characterized by its complex structure, which includes an indole and indazole moiety. The compound features a methoxyethyl substituent on one indole nitrogen and a carboxamide functional group, contributing to its potential biological activity. The presence of multiple rings and functional groups suggests that this compound may exhibit unique physicochemical properties and biological interactions.

The chemical reactivity of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can be explored through various reactions typical of indole and indazole derivatives. For instance, its amide functionality may participate in acylation or hydrolysis reactions. Additionally, the indazole framework can undergo electrophilic substitutions or nucleophilic additions depending on the substituents present. Studies on related compounds have shown that indazoles can react with formaldehyde in acidic conditions to yield various derivatives, indicating possible pathways for further functionalization of this compound .

Synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide may involve multi-step synthetic routes. A potential synthesis pathway could include:

  • Formation of the Indole Moiety: Starting from commercially available precursors to construct the indole ring.
  • Indazole Formation: Utilizing cyclization reactions to form the indazole ring from appropriate starting materials.
  • Functionalization: Introducing the methoxyethyl group and carboxamide functionalities through alkylation and amidation reactions respectively.

Detailed protocols for these reactions would require optimization based on specific reaction conditions and desired yields.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide may find applications in pharmaceuticals due to its potential biological activity. Compounds with similar structures are often investigated for their roles in treating conditions such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the unique structural features may allow for exploration in drug design and development.

Interaction studies involving N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide would typically focus on its binding affinity to biological targets such as receptors or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies could provide insights into the binding modes and affinities of this compound with various biological macromolecules.

Several compounds share structural similarities with N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide. These include:

Compound NameStructural FeaturesUnique Aspects
1H-Indole DerivativesIndole core with various substituentsDiverse biological activities
4-AminoindazoleIndazole core with amino groupKnown for antitumor activity
1-MethylindoleMethyl substitution on the nitrogenPotential use in organic synthesis

The uniqueness of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide lies in its specific combination of indole and indazole structures along with the methoxyethyl side chain which may influence its solubility and bioavailability compared to other similar compounds.

This compound represents a promising area for further research into its synthesis methods and potential applications in medicinal chemistry and pharmacology.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

338.17427596 g/mol

Monoisotopic Mass

338.17427596 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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